Technical Documentation Center

3-Bromo-9-hexyl-9H-carbazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-9-hexyl-9H-carbazole
  • CAS: 156972-74-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Bromo-9-hexyl-9H-carbazole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Bromo-9-hexyl-9H-carbazole is a functionalized aromatic heterocyclic compound that has garnered significant interest in the fields of materia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-9-hexyl-9H-carbazole is a functionalized aromatic heterocyclic compound that has garnered significant interest in the fields of materials science and medicinal chemistry. Its carbazole core, a rigid and electron-rich scaffold, provides inherent thermal stability and charge-transporting properties. The strategic placement of a bromine atom at the 3-position and an N-hexyl chain at the 9-position allows for fine-tuning of its electronic characteristics and solubility, making it a versatile building block for a range of advanced applications. This technical guide provides a comprehensive overview of the nomenclature, synthesis, key properties, and applications of 3-Bromo-9-hexyl-9H-carbazole, with a focus on its role in organic electronics and its potential in drug discovery.

Compound Identification and Nomenclature

The unique structure of this molecule is systematically named according to IUPAC conventions, and it is also known by several synonyms in commercial and research contexts.

IUPAC Name

The formal IUPAC name for the compound is 3-bromo-9-hexyl-9H-carbazole [1].

Synonyms and Identifiers

For ease of reference and database searching, a variety of synonyms and identifiers are used:

Identifier Type Value
CAS Number 156972-74-6[1]
Molecular Formula C₁₈H₂₀BrN[1]
Molecular Weight 330.27 g/mol [2]
Common Synonyms 9H-Carbazole, 3-bromo-9-hexyl-[1]
3-Bromo-9-n-hexyl-9H-carbazole

Physicochemical Properties

The physical and chemical properties of 3-Bromo-9-hexyl-9H-carbazole are crucial for its handling, processing, and performance in various applications.

Property Value Source
Appearance White to light yellow powder or crystals[2][3]
Melting Point 47.0 to 51.0 °C[2][3]
Purity (by GC) >99.0%[2]
Solubility Soluble in common organic solvents like DMF, THF, and chloroform.Inferred from synthesis protocols

Synthesis of 3-Bromo-9-hexyl-9H-carbazole

The synthesis of 3-Bromo-9-hexyl-9H-carbazole is typically achieved through a two-step process: the regioselective bromination of the carbazole core followed by N-alkylation.

Step 1: Synthesis of 3-Bromo-9H-carbazole

The precursor, 3-Bromo-9H-carbazole, is synthesized via an electrophilic aromatic substitution reaction on the carbazole starting material.

Reaction Scheme:

Synthesis of 3-Bromo-9H-carbazole carbazole Carbazole product 3-Bromo-9H-carbazole carbazole->product + NBS nbs N-Bromosuccinimide (NBS) nbs:n->product:n dmfs DMF, 0°C to rt succinimide Succinimide

Figure 1: Synthesis of the 3-Bromo-9H-carbazole precursor.

Detailed Experimental Protocol:

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve carbazole (1 equivalent) in dimethylformamide (DMF) at 0°C.

  • Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (1 equivalent) in DMF dropwise to the cooled carbazole solution.

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Pour the reaction mixture into distilled water to precipitate the crude product. Filter the precipitate under vacuum and wash thoroughly with distilled water. The crude product can be purified by recrystallization from a suitable solvent such as chloroform to yield pure 3-Bromo-9H-carbazole as white crystals.

Step 2: N-Alkylation to Yield 3-Bromo-9-hexyl-9H-carbazole

The final product is obtained by the N-alkylation of 3-Bromo-9H-carbazole with 1-bromohexane.

Reaction Scheme:

N-Alkylation of 3-Bromo-9H-carbazole precursor 3-Bromo-9H-carbazole final_product 3-Bromo-9-hexyl-9H-carbazole precursor->final_product + 1-Bromohexane bromohexane 1-Bromohexane bromohexane:n->final_product:n base KOH, DMF

Figure 2: N-Alkylation to form the final product.

Detailed Experimental Protocol:

  • Reaction Setup: Dissolve 3-Bromo-9H-carbazole (1 equivalent) in DMF in a suitable reaction flask.

  • Addition of Base: Add powdered potassium hydroxide (KOH) (approximately 4 equivalents) to the solution and stir the mixture for about one hour.

  • Addition of Alkylating Agent: Slowly add 1-bromohexane (1.25 equivalents) to the reaction mixture.

  • Reaction Progression: Stir the mixture at room temperature for approximately 20 hours.

  • Work-up and Purification: Pour the reaction mixture into ice water and extract the product with chloroform. Wash the organic layer with water and dry it over sodium sulfate. The crude product can be purified by column chromatography on silica gel to afford 3-Bromo-9-hexyl-9H-carbazole.

Applications in Organic Electronics

The unique molecular structure of 3-Bromo-9-hexyl-9H-carbazole makes it a valuable component in the fabrication of organic electronic devices, particularly organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, carbazole derivatives are widely utilized due to their excellent hole-transporting properties and high triplet energies.

  • Host Materials: The high triplet energy of the carbazole core makes its derivatives, including 3-Bromo-9-hexyl-9H-carbazole, suitable as host materials for phosphorescent emitters (PhOLEDs), especially for blue-emitting phosphors. A bipolar host material derived from 3-bromo-9H-carbazole has been shown to possess a high triplet energy of 2.76 eV, which is sufficient to host blue phosphorescent dopants[4]. The bromine atom can further enhance intersystem crossing, which is beneficial in phosphorescent devices. The hexyl chain improves the solubility and processability of the material, facilitating device fabrication.

  • Emitters: Functionalized carbazoles can also act as fluorescent emitters. The substitution pattern on the carbazole ring significantly influences the emission color and quantum efficiency.

Organic Photovoltaics (OPVs) and Perovskite Solar Cells

Carbazole-based materials are also employed as hole-transporting materials (HTMs) in OPVs and perovskite solar cells due to their good hole mobility and appropriate energy level alignment with other device components. The ability to functionalize the carbazole core allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize device performance. Novel carbazole-based molecules have been successfully used as HTMs in perovskite solar cells, achieving high power conversion efficiencies[5][6]. The presence of the hexyl group in 3-Bromo-9-hexyl-9H-carbazole enhances its solubility, which is advantageous for solution-based processing of solar cells.

Relevance in Drug Discovery and Medicinal Chemistry

The carbazole scaffold is a recognized pharmacophore present in several biologically active natural products and synthetic drugs. Carbazole derivatives have demonstrated a wide range of pharmacological activities.

A Versatile Scaffold for Bioactive Molecules

Carbazole-containing compounds have been reported to exhibit a variety of biological effects, including:

  • Anticancer Activity: Many carbazole derivatives have shown potent antiproliferative effects against various cancer cell lines[7][8]. For instance, the natural product ellipticine, which contains a carbazole core, is a known anti-cancer agent[8].

  • Antibacterial and Antifungal Properties: The carbazole nucleus is a key component of several antimicrobial agents.

  • Anti-inflammatory and Antioxidant Effects: Carbazole derivatives have also been investigated for their potential to mitigate inflammation and oxidative stress.

3-Bromo-9-hexyl-9H-carbazole as a Building Block

3-Bromo-9-hexyl-9H-carbazole serves as an excellent starting material for the synthesis of more complex, biologically active molecules. The bromine atom at the 3-position provides a reactive handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships. The N-hexyl group can improve the lipophilicity of the resulting compounds, which can be crucial for their pharmacokinetic properties.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Bromo-9-hexyl-9H-carbazole is classified as causing skin irritation and serious eye irritation[1]. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.

Conclusion

3-Bromo-9-hexyl-9H-carbazole is a strategically functionalized carbazole derivative with significant potential in both materials science and medicinal chemistry. Its well-defined synthesis, coupled with its tunable electronic properties and the proven biological relevance of the carbazole scaffold, makes it a valuable tool for researchers and developers in these fields. Further exploration of its specific photophysical properties and biological activities is warranted to fully unlock its potential in next-generation organic electronics and novel therapeutic agents.

References

  • PubChem. (n.d.). 3-Bromo-9-hexyl-9H-carbazole. Retrieved January 26, 2026, from [Link]

  • Duan, X.-M., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3977–o3978.
  • Google Patents. (n.d.). Preparation method of N-phenyl-3-bromocarbazole.
  • MDPI. (2024). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes.
  • ResearchGate. (n.d.). Synthesis of N-(n-butane)-3-bromocarbazole (9).
  • RSC Publishing. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications.
  • RSC Publishing. (2021). Synthesis of biaryl-based carbazoles via C–H functionalization and exploration of their anticancer activities. Organic & Biomolecular Chemistry, 19(33), 7234-7243.
  • Taylor & Francis Online. (2021). Biologically active carbazole derivatives: focus on oxazinocarbazoles and related compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1345-1356.
  • RSC Publishing. (2015). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials.
  • ResearchGate. (n.d.). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups.
  • National Institutes of Health. (2023). Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. RSC Advances, 13(47), 33024-33045.
  • National Institutes of Health. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Heliyon, 9(6), e17006.
  • ACS Publications. (2024). Synthesis of Functionalized 4-Hydroxy Carbazoles and Carbazole Alkaloids via Ring Expansion of Indole Cyclopentanone. The Journal of Organic Chemistry.
  • SpringerLink. (2022). A review on the biological potentials of carbazole and its derived products. Molecular Diversity, 26(4), 2377-2401.
  • OSTI.gov. (2021). Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells.
  • National Institutes of Health. (2020). Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. Molecules, 25(23), 5576.
  • ResearchGate. (n.d.). Crystal structure of 3-bromo-9-ethyl-9H-carbazole.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). SYNTHETIC ADVANCEMENT OF CARBAZOLES, ACTING AS VIBRANT PLATFORM IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 11(10), 4768-4780.
  • MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects.
  • ResearchGate. (2015). 14.
  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2017). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES. International Journal of Research in Pharmaceutical and Chemical Sciences, 7(3), 398-406.

Sources

Protocols & Analytical Methods

Method

Application of 3-Bromo-9-hexyl-9H-carbazole in High-Efficiency Organic Light-Emitting Diodes (OLEDs)

Introduction: The Strategic Role of Carbazole Moieties in OLEDs The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation in organic semiconductor materials.[1] Among the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Carbazole Moieties in OLEDs

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the innovation in organic semiconductor materials.[1] Among the vast library of molecular architectures, carbazole derivatives have established themselves as a cornerstone for high-performance OLEDs, particularly in the emissive layer.[2] Their rigid, planar structure, coupled with excellent thermal stability and hole-transporting properties, makes them ideal candidates for various roles within the device stack.[2] The strategic functionalization of the carbazole core allows for the fine-tuning of its electronic and photophysical properties to meet the stringent demands of modern display and lighting applications.

3-Bromo-9-hexyl-9H-carbazole is a key intermediate and building block in the synthesis of advanced OLED materials. The bromine atom at the 3-position serves as a versatile handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the construction of more complex molecular structures. The hexyl group at the 9-position enhances the solubility of the molecule in common organic solvents and improves the morphological stability of thin films, which is crucial for solution-processed device fabrication. This application note provides a comprehensive guide to the synthesis of 3-Bromo-9-hexyl-9H-carbazole and its application as a host material in phosphorescent OLEDs (PhOLEDs), complete with detailed protocols and performance data.

Core Competencies of 3-Bromo-9-hexyl-9H-carbazole in OLEDs

The utility of 3-Bromo-9-hexyl-9H-carbazole in OLEDs stems from the inherent properties of the carbazole unit, which are further modulated by the bromo and hexyl substituents.

  • High Triplet Energy: Carbazole-based materials are known for their high triplet energy levels (ET).[3] This is a critical requirement for host materials in PhOLEDs, as it ensures efficient confinement of triplet excitons on the guest phosphorescent emitter, preventing back-energy transfer and maximizing emission efficiency.[1]

  • Excellent Hole Mobility: The carbazole moiety is an excellent hole-transporting unit, facilitating the efficient injection and transport of positive charge carriers into the emissive layer.[2]

  • Synthetic Versatility: The bromine atom provides a reactive site for the introduction of various functional groups. This allows for the synthesis of a wide range of derivatives with tailored properties, such as bipolar host materials with both hole and electron transporting capabilities, or thermally activated delayed fluorescence (TADF) emitters.

  • Amorphous Film Formation: The non-planar hexyl chain disrupts intermolecular packing, promoting the formation of stable amorphous films and preventing crystallization, which can be detrimental to device performance and lifetime.[4]

Synthesis Protocol: 3-Bromo-9-hexyl-9H-carbazole

The synthesis of 3-Bromo-9-hexyl-9H-carbazole is typically achieved through a two-step process: bromination of carbazole followed by N-alkylation. A reliable method for the N-alkylation of a brominated carbazole is presented below, adapted from established procedures for similar compounds.[4][5]

Workflow for the Synthesis of 3-Bromo-9-hexyl-9H-carbazole

cluster_0 Step 1: Bromination of Carbazole cluster_1 Step 2: N-Alkylation start Carbazole step1 Dissolve in DMF start->step1 step2 Add N-bromosuccinimide (NBS) step1->step2 step3 Stir at room temperature step2->step3 product1 3-Bromo-9H-carbazole step3->product1 step4 Dissolve 3-Bromo-9H-carbazole in DMF step5 Add NaH step4->step5 step6 Stir for 30 min step5->step6 step7 Add 1-bromohexane step6->step7 step8 Stir at room temperature for 12h step7->step8 step9 Quench with water step8->step9 step10 Extract and purify step9->step10 product2 3-Bromo-9-hexyl-9H-carbazole step10->product2

Caption: Synthetic workflow for 3-Bromo-9-hexyl-9H-carbazole.

Detailed Protocol

Materials:

  • 3-Bromo-9H-carbazole (starting material)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1-Bromohexane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3-Bromo-9H-carbazole (1.0 eq) in anhydrous DMF.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the solution at 0 °C (ice bath).

  • Activation: Allow the mixture to stir at room temperature for 30 minutes. The formation of the carbazolide anion is observed.

  • Alkylation: Slowly add 1-bromohexane (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Let the reaction stir at room temperature for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with deionized water and then with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-Bromo-9-hexyl-9H-carbazole as a white solid.

Application in Phosphorescent OLEDs: A Host Material

3-Bromo-9-hexyl-9H-carbazole and its derivatives are excellent host materials for phosphorescent emitters due to their high triplet energy. In a typical PhOLED, the emissive layer (EML) consists of a host material doped with a small amount of a phosphorescent guest molecule (e.g., an iridium(III) complex).

Device Architecture and Energy Level Diagram

A common device architecture for a solution-processed PhOLED employing a carbazole-based host is as follows:

ITO / PEDOT:PSS / EML (Host:Guest) / TPBi / LiF / Al

Where:

  • ITO: Indium Tin Oxide (Anode)

  • PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (Hole Injection Layer)

  • EML: Emissive Layer (e.g., 3-Bromo-9-hexyl-9H-carbazole derivative as host and Ir(ppy)3 as guest)

  • TPBi: 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (Electron Transport Layer)

  • LiF: Lithium Fluoride (Electron Injection Layer)

  • Al: Aluminum (Cathode)

Caption: Energy level diagram of a typical PhOLED with a carbazole host.

OLED Fabrication Protocol (Solution-Processing)

This protocol outlines the fabrication of a green PhOLED using a spin-coating method.

Workflow for Solution-Processed OLED Fabrication

start ITO Substrate Cleaning step1 Spin-coat PEDOT:PSS start->step1 step2 Anneal step1->step2 step3 Prepare EML Solution (Host:Guest in Chloroform) step2->step3 step4 Spin-coat EML step3->step4 step5 Anneal step4->step5 step6 Thermal Evaporation of ETL, EIL, Cathode step5->step6 step7 Encapsulation step6->step7 final Device Characterization step7->final

Caption: Workflow for the fabrication of a solution-processed OLED.

Detailed Protocol
  • Substrate Cleaning:

    • Patterned ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition:

    • A filtered aqueous solution of PEDOT:PSS is spin-coated onto the ITO substrate at 4000 rpm for 60 seconds.

    • The substrate is then annealed at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the carbazole host material (e.g., a derivative of 3-Bromo-9-hexyl-9H-carbazole) and the phosphorescent guest (e.g., Ir(ppy)3) in chloroform. A typical concentration is 10 mg/mL with a guest doping concentration of 10 wt%.

    • Spin-coat the EML solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glovebox.[6]

    • Anneal the substrate at 80 °C for 20 minutes to remove residual solvent.

  • Cathode Deposition:

    • Transfer the substrate to a thermal evaporation chamber with a base pressure of < 5 x 10-6 Torr.

    • Sequentially deposit the electron transport layer (e.g., 40 nm of TPBi), the electron injection layer (e.g., 1 nm of LiF), and the cathode (e.g., 100 nm of Al).

  • Encapsulation:

    • The completed device is encapsulated using a UV-curable epoxy and a glass lid to protect it from atmospheric moisture and oxygen.

Performance and Characterization

Parameter Value Conditions
Peak Current Efficiency (CE) 33.9 cd/AAt 1000 cd/m2
Peak Power Efficiency (PE) 34.1 lm/WAt 1000 cd/m2
Maximum External Quantum Efficiency (EQE) 9.4 %At 1000 cd/m2
Maximum Luminance ~39,000 cd/m2-
Turn-on Voltage ~3.0 VAt 1 cd/m2
Color Coordinates (CIE) (0.33, 0.61)Green Emission

Table 1: Representative performance data for a green PhOLED with a carbazole-based host material.[6]

Conclusion and Future Outlook

3-Bromo-9-hexyl-9H-carbazole stands as a valuable and versatile building block for the synthesis of advanced materials for organic electronics. Its strategic design, combining a reactive bromine handle for further functionalization with a solubilizing and film-stabilizing hexyl chain, makes it an attractive starting point for the development of high-performance host materials, TADF emitters, and other functional components for OLEDs. The protocols outlined in this application note provide a solid foundation for researchers and materials scientists working to advance the field of organic light-emitting diodes. Future work will focus on the synthesis of novel bipolar host materials derived from 3-Bromo-9-hexyl-9H-carbazole to further improve charge balance and device efficiency, particularly for blue PhOLEDs, which remain a significant challenge in the field.

References

  • Gražulevičius, J. V., et al. (2021). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules, 26(15), 4663. Available at: [Link]

  • Wood, M. A., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Materials Chemistry Frontiers, 7(14), 2780-2826. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-9-hexyl-9H-carbazole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Duan, X.-M., et al. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3977-o3978. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Bromo-9H-carbazole: High Purity OLED Intermediate Supplier. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Can anyone help me regarding N-alkylation of 3-bromo carbazole?? Retrieved January 26, 2026, from [Link]

  • MDPI. (2020). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Polymers, 12(11), 2699. Available at: [Link]

  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2588-2598. Available at: [Link]

  • ResearchGate. (n.d.). A diagram showing the role of the carbazole units in OLEDs related to emission phenomena. Retrieved January 26, 2026, from [Link]

  • MDPI. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. Materials, 14(21), 6344. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of Brominated Carbazoles

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of N-Functionalized Carbazoles Carbazole scaffolds are privileged heterocyclic motifs integral to pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Functionalized Carbazoles

Carbazole scaffolds are privileged heterocyclic motifs integral to pharmaceuticals, organic electronics, and materials science.[1][2][3] Their rigid, planar structure and rich electron density make them ideal building blocks for compounds with potent biological activity and unique photophysical properties.[2] Functionalization at the nitrogen atom (N-9 position) is a key strategy for modulating these properties, leading to the development of novel therapeutics, including antitumor, and antibacterial agents, as well as advanced materials for organic light-emitting diodes (OLEDs).[3][4][5]

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds, revolutionizing the synthesis of N-aryl and N-heteroaryl compounds.[6][7][8][9] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods, which often require harsh conditions and exhibit limited substrate scope.[6][10] For the synthesis of N-functionalized carbazoles, particularly from readily available brominated precursors, the Buchwald-Hartwig amination provides a direct, efficient, and highly adaptable route.[8] This guide offers an in-depth exploration of the reaction, from its mechanistic underpinnings to practical, field-tested protocols for its successful implementation.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle is generally accepted to proceed through three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[6][11][12][13]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the brominated carbazole to a low-valent Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[6][9][13] The choice of phosphine ligand is critical here; bulky, electron-rich ligands facilitate this step and stabilize the resulting complex.[8][12][14]

  • Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a palladium-amido complex.[11][15] The strength and nature of the base are crucial and must be carefully selected to be effective without promoting side reactions.

  • Reductive Elimination: This is the final, product-forming step. The N-arylated carbazole is formed through the reductive elimination of the newly formed C–N bond from the palladium-amido complex.[6][12][15] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_0 Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L->Oxidative_Addition + Carbazole-Br Pd(II)_Complex Pd(II) Intermediate (Carbazole-Pd(II)-Br)L Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination + HNR'R'' + Base Amido_Complex Pd(II)-Amido Complex (Carbazole-Pd(II)-NR'R'')L Amine_Coordination->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product N-Arylated Carbazole Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Protocol Design and Optimization: A Guide to Key Parameters

The success of the Buchwald-Hartwig amination of brominated carbazoles is highly dependent on the careful selection and optimization of several key reaction parameters.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern, well-defined precatalysts are often preferred for their air-stability and high reactivity.[16] These precatalysts readily form the active Pd(0) species in situ. For challenging couplings, higher catalyst loadings (1-5 mol%) may be necessary, but optimization should aim for lower, more cost-effective loadings.[15]

  • Phosphine Ligand: The choice of ligand is arguably the most critical factor.[9] For the amination of carbazoles, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and ferrocene-based ligands (e.g., dppf) have shown excellent performance.[6][8][17] These ligands promote the key steps of the catalytic cycle and can help to suppress side reactions.[6][12] The optimal ligand often depends on the specific amine coupling partner.[18]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine.[11] Sodium tert-butoxide (NaOtBu) is a commonly used and effective base.[19] Other bases such as lithium bis(trimethylsilyl)amide (LHMDS) and cesium carbonate (Cs₂CO₃) can also be employed, particularly when dealing with base-sensitive functional groups.[15][19]

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.[16] Toluene and dioxane are the most frequently used solvents for this reaction.[15][19] The choice of solvent can influence the solubility of the reactants and the overall reaction rate.[18]

  • Temperature: Most Buchwald-Hartwig aminations require elevated temperatures, typically in the range of 80-120 °C.[15][17] The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system.

Table 1: Common Reaction Parameters for Buchwald-Hartwig Amination of Brominated Carbazoles

ParameterTypical ConditionsRationale and Considerations
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or precatalysts (e.g., XPhos Pd G3)Precatalysts offer improved stability and reactivity.[16]
Ligand XPhos, SPhos, RuPhos, dppfBulky, electron-rich ligands enhance reaction rates and yields.[6][8]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are essential for amine deprotonation.[11][17][19]
Solvent Toluene, Dioxane, THFAnhydrous and deoxygenated conditions are crucial.[15][16][18]
Temperature 80 - 120 °CHigher temperatures are generally required to drive the reaction to completion.[15][17]
Catalyst Loading 0.5 - 5 mol %Lower loadings are desirable but may need to be increased for less reactive substrates.

Detailed Experimental Protocol: Synthesis of 9-Phenyl-9H-carbazole

This protocol provides a representative example of the Buchwald-Hartwig amination of a brominated carbazole.

Materials:

  • 3-Bromo-9H-carbazole

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (e.g., 2 mol%), XPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

  • Reagent Addition: Add 3-bromo-9H-carbazole (1.0 equivalent) and anhydrous toluene.

  • Amine Addition: Add aniline (1.2 equivalents) to the reaction mixture.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Pd(OAc)₂, XPhos, NaOtBu, Bromocarbazole, Toluene setup->reagents amine Add Aniline reagents->amine heat Heat to 100°C with Stirring amine->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

Even with a well-designed protocol, challenges can arise. Below are some common issues and their potential solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate base or solvent- Use a fresh catalyst or a more robust precatalyst.- Ensure all glassware is oven-dried and the solvent is properly degassed.[16]- Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane).[17][18][19]
Side Product Formation - Hydrodehalogenation of the bromocarbazole- Homocoupling of the amine or carbazole- Use a less sterically hindered ligand.- Lower the reaction temperature.- Adjust the stoichiometry of the reagents.
Catalyst Decomposition - Presence of oxygen or water- High reaction temperatures- Rigorously maintain inert atmosphere conditions.[15]- Optimize the temperature to the lowest effective level.
Difficulty in Purification - Similar polarity of starting material and product- Presence of catalyst residues- Optimize the chromatographic separation conditions (e.g., solvent gradient).- Consider a filtration through a plug of silica gel or celite to remove palladium residues before full purification.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-functionalized carbazoles. Its broad substrate scope, functional group tolerance, and high efficiency make it a preferred method in both academic and industrial settings. By carefully considering the interplay of the catalyst, ligand, base, and solvent, researchers can reliably access a diverse array of carbazole derivatives for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation and optimization of this powerful transformation.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Prototypical Buchwald-Hartwig amination mechanism. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Royal Society of Chemistry. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. [Link]

  • Semantic Scholar. Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • National Institutes of Health. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ACS Publications. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]

  • Royal Society of Chemistry. Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. [Link]

  • YouTube. Buchwald-Hartwig coupling. [Link]

  • National Institutes of Health. Carbazole Framework as Functional Scaffold for the Design of Synthetic Receptors. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ACS Publications. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides and Related Reactions. [Link]

  • MDPI. Carbazoles: Role and Functions in Fighting Diabetes. [Link]

  • Royal Society of Chemistry. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids. [Link]

  • National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]

  • Royal Society of Chemistry. How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia. [Link]

  • bioRxiv. Design, Synthesis, Biological Evaluation and Molecular Docking of New Acid-Functionalized Carbazole Derivatives as Potential Antibiotic. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • eScholarship.org. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]

  • ACS Publications. Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. [Link]

  • ResearchGate. Coumarin-carbazole based functionalized pyrazolines: Synthesis, characterization, anticancer investigation and molecular docking. [Link]

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes of N-Hexylcarbazoles for the Modern Research Chemist

N-hexylcarbazoles are a critical class of organic compounds, integral to the development of advanced materials and pharmaceuticals. Their unique electronic and photophysical properties make them indispensable in the desi...

Author: BenchChem Technical Support Team. Date: February 2026

N-hexylcarbazoles are a critical class of organic compounds, integral to the development of advanced materials and pharmaceuticals. Their unique electronic and photophysical properties make them indispensable in the design of organic light-emitting diodes (OLEDs), solar cells, and as key scaffolds in medicinal chemistry. The selection of a synthetic route to these valuable molecules is a crucial decision for any research program, balancing efficiency, scalability, cost, and environmental impact. This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing N-hexylcarbazoles, offering field-proven insights and detailed experimental protocols to inform your synthetic planning.

Direct N-Alkylation of Carbazole: The Workhorse Approach

The most straightforward and widely employed method for the synthesis of N-hexylcarbazole is the direct N-alkylation of the carbazole core. This approach involves the deprotonation of the carbazole nitrogen followed by nucleophilic substitution with a hexyl halide. The choice of reaction conditions significantly influences the efficiency and sustainability of this method.

Conventional Thermal Synthesis

The Underlying Chemistry: This classical method relies on the generation of the carbazole anion using a suitable base in a polar apathetic solvent, which then acts as a nucleophile, attacking the electrophilic carbon of the hexyl halide in an SN2 reaction. The choice of a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is critical to ensure complete deprotonation of the relatively acidic N-H bond of carbazole (pKa ≈ 17). Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are favored as they effectively solvate the cation of the base without protonating the carbazole anion, thus accelerating the rate of the SN2 reaction.

dot

Caption: Microwave-Assisted N-Alkylation.

Phase-Transfer Catalysis (PTC)

Bridging the Phase Divide: Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different, immiscible phases. In the N-alkylation of carbazole, a phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is used to transport the carbazole anion from the solid or aqueous phase (where the base is) to the organic phase (where the hexyl halide is dissolved). [1] The Mechanism of Action: The process begins with the deprotonation of carbazole by a base (e.g., solid potassium carbonate or aqueous sodium hydroxide). The phase-transfer catalyst then undergoes an anion exchange, where its bromide anion is exchanged for the carbazole anion. The resulting lipophilic quaternary ammonium carbazolide salt is soluble in the organic phase and can readily react with the hexyl halide. After the SN2 reaction, the catalyst releases the bromide anion and returns to the solid/aqueous phase to repeat the cycle. This method avoids the need for harsh, anhydrous conditions and expensive polar aprotic solvents.

dot

PTC_N_Alkylation cluster_phases Two-Phase System cluster_organic Organic Phase cluster_solid_aqueous Solid/Aqueous Phase HexylHalide n-Hexyl Halide NHexylcarbazole N-Hexylcarbazole HexylHalide->NHexylcarbazole QuatCarbazolide [Q⁺][Carbazolide⁻] QuatCarbazolide->HexylHalide SN2 Reaction QuatHalide [Q⁺][X⁻] (PTC) QuatCarbazolide->QuatHalide Catalyst Regeneration Carbazole Carbazole Carbazole->QuatCarbazolide Deprotonation & Anion Exchange Base Base (e.g., K₂CO₃) Base->Carbazole QuatHalide->QuatCarbazolide

Caption: Phase-Transfer Catalysis N-Alkylation Cycle.

Transition Metal-Catalyzed Cross-Coupling Routes

While direct N-alkylation is the most common approach, transition metal-catalyzed cross-coupling reactions, traditionally used for N-arylation, can also be adapted for the synthesis of N-alkylcarbazoles. These methods are generally more complex and expensive but can offer advantages in specific contexts, such as when dealing with sensitive functional groups.

Buchwald-Hartwig Amination

A Palladium-Catalyzed Powerhouse: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. [2][3]While its primary application is the coupling of amines with aryl halides, modifications of this reaction can be used for N-alkylation, particularly with less reactive alkylating agents like alkyl tosylates. [4] Mechanistic Insight: The catalytic cycle typically begins with the oxidative addition of the aryl/alkyl electrophile to a Pd(0) complex. This is followed by coordination of the deprotonated carbazole to the palladium center and subsequent reductive elimination to form the N-hexylcarbazole product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is crucial for the success of this reaction, as it influences the stability and reactivity of the palladium catalyst.

dot

Buchwald_Hartwig Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition + Hexyl-X PdII_complex R-Pd(II)(X)L₂ OxidativeAddition->PdII_complex LigandExchange Ligand Exchange PdII_complex->LigandExchange + Carbazole-M PdII_Amide_complex R-Pd(II)(Carbazolyl)L₂ LigandExchange->PdII_Amide_complex ReductiveElimination Reductive Elimination PdII_Amide_complex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product N-Hexylcarbazole ReductiveElimination->Product

Caption: Buchwald-Hartwig Catalytic Cycle.

Ullmann Condensation

The Classic Copper-Catalyzed Route: The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds. [5]Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. However, modern modifications using ligands such as L-proline or visible light-mediated protocols have made this reaction more versatile and applicable under milder conditions. [6] The Role of Copper: The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to involve the formation of a copper(I)-carbazolide intermediate. This intermediate then reacts with the hexyl halide, possibly through an oxidative addition-reductive elimination pathway or a radical mechanism, to yield the N-hexylcarbazole. The use of ligands helps to solubilize the copper catalyst and stabilize the intermediates, allowing the reaction to proceed at lower temperatures.

dot

Ullmann_Condensation CuI Cu(I) Source Cu_Carbazolide Cu(I)-Carbazolide CuI->Cu_Carbazolide Carbazole Carbazole + Base Carbazole->Cu_Carbazolide Reaction Reaction with Hexyl-X Cu_Carbazolide->Reaction Reaction->CuI Catalyst Regeneration Product N-Hexylcarbazole Reaction->Product

Caption: Simplified Ullmann Condensation Pathway.

Ring-Forming Strategy: Cadogan-Sundberg Cyclization

An alternative to the direct alkylation of a pre-existing carbazole ring is to first construct the carbazole skeleton and then introduce the hexyl group. The Cadogan-Sundberg cyclization is a powerful method for the synthesis of the carbazole core. [7][8] Building the Carbazole Core: This reaction involves the reductive cyclization of an o-nitrobiphenyl derivative using a phosphite reagent, such as triethyl phosphite. The reaction is thought to proceed through a nitrene intermediate, which then undergoes an intramolecular insertion into a C-H bond of the adjacent phenyl ring to form the carbazole. The resulting carbazole can then be N-alkylated using one of the direct alkylation methods described above. While this is a multi-step approach, it is highly valuable for the synthesis of substituted carbazoles where the desired starting materials for direct alkylation are not readily available. [9][10][11] dot

Caption: Two-Step Synthesis via Cadogan-Sundberg Cyclization.

Comparative Analysis of Synthetic Routes

The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale, available resources, and tolerance for different reaction conditions.

Synthetic Route Typical Yield Reaction Time Key Reagents Advantages Disadvantages Scalability
Conventional Thermal N-Alkylation 70-90%6-24 hoursCarbazole, Hexyl Halide, Base (K₂CO₃, NaH), Solvent (DMF)Well-established, reliable, relatively inexpensive reagents. [12]Long reaction times, often requires high temperatures and anhydrous conditions.Good
Microwave-Assisted N-Alkylation 85-95%5-15 minutesCarbazole, Hexyl Halide, Solid Base (K₂CO₃)Extremely rapid, high yields, often solvent-free (greener). [13]Requires specialized microwave reactor, potential for localized overheating.Moderate; batch size limitations.
Phase-Transfer Catalysis (PTC) 80-95%2-8 hoursCarbazole, Hexyl Halide, Base, PTC (e.g., TBAB)Mild conditions, avoids anhydrous solvents, simple workup.Catalyst can sometimes be difficult to remove completely.Excellent
Buchwald-Hartwig Amination 60-85% (estimated for N-alkylation)12-24 hoursCarbazole, Hexyl Tosylate, Pd catalyst, Phosphine Ligand, BaseBroad substrate scope, high functional group tolerance. [14]Expensive catalyst and ligands, requires inert atmosphere.Good, but cost can be a factor.
Ullmann Condensation 50-80% (modern methods)12-48 hoursCarbazole, Hexyl Halide, Cu catalyst, Ligand, BaseUses a less expensive metal catalyst than palladium.Often requires high temperatures, can have substrate limitations.Moderate
Cadogan-Sundberg + N-Alkylation 60-80% (overall for two steps)Multi-dayo-Nitrobiphenyl, Phosphite, then N-alkylation reagentsAccess to a wide range of substituted carbazoles.Multi-step process, lower overall atom economy.Moderate

Experimental Protocols

Protocol 1: Microwave-Assisted N-Hexylation of Carbazole

This protocol is adapted from a general procedure for microwave-assisted N-alkylation of carbazole. [13]

  • In an open Erlenmeyer flask, combine carbazole (0.84 g, 5.0 mmol), 1-bromohexane (1.24 g, 7.5 mmol), tetrabutylammonium bromide (TBAB, 0.17 g, 0.50 mmol), and potassium carbonate (2.8 g, 20 mmol).

  • Thoroughly mix the solids.

  • Place the flask in a domestic microwave oven and irradiate at a medium power setting for 5-10 minutes, monitoring the reaction progress by TLC.

  • After cooling, extract the reaction mixture with dichloromethane (2 x 25 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford N-hexylcarbazole.

Protocol 2: Conventional N-Hexylation of Carbazole

This is a representative protocol based on classical N-alkylation procedures. [12]

  • To a solution of carbazole (1.67 g, 10 mmol) in dry DMF (20 mL), add potassium carbonate (2.76 g, 20 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromohexane (1.98 g, 12 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice water (100 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure N-hexylcarbazole.

Conclusion and Future Perspectives

For the routine synthesis of N-hexylcarbazole, direct N-alkylation methods, particularly microwave-assisted synthesis and phase-transfer catalysis, offer significant advantages in terms of speed, efficiency, and environmental friendliness over conventional thermal methods. [13][15]Microwave synthesis provides a rapid route to the desired product, while PTC offers a scalable and robust procedure under mild conditions.

Transition metal-catalyzed methods like the Buchwald-Hartwig amination and Ullmann condensation, while powerful for C-N bond formation, are generally more complex and costly for simple N-alkylation and are better reserved for substrates with challenging functional groups or for the synthesis of N-arylcarbazoles. The Cadogan-Sundberg cyclization followed by N-alkylation is a valuable strategy for accessing structurally diverse carbazole derivatives that are not readily prepared by other means.

The ongoing development of greener synthetic methodologies will likely continue to refine these approaches, with a focus on using more benign solvents, lower energy inputs, and recoverable catalysts. [15]As the demand for N-hexylcarbazoles and their derivatives in advanced materials and pharmaceuticals grows, the selection of an optimal, sustainable, and scalable synthetic route will remain a critical consideration for chemists in both academic and industrial research.

References

  • Bogdal, D. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
  • Schmitt, M., et al. (2004). Synthesis of n-Hexyl Actate by Reactive Distillation. Chemical Engineering & Technology, 27(9), 957-965.
  • El Messaoudi, N., et al. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 26(11), 3123.
  • Takahashi, J. K., et al. (2024).
  • Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2079–2086.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki–Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
  • Patel, H. P., et al. (2013). Method for synthesis of N-alkyl carbazole and derivatives thereof.
  • Gribble, G. W. (2020). Cadogan–Sundberg Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (eds T. L. S. T. L. S. T. L. S. Gordon W. Gribble).
  • Wawrzycka, E., et al. (2019). Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. Molecules, 24(5), 965.
  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13, 33527-33552.
  • Zhou, Y., et al. (2009). 9-Hexyl-3-iodo-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(1), o230.
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666-7673.
  • Jana, A., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry.
  • Jabha, M., & El Mesky, M. (2023). The intelligence way of economical synthesis strategies of an N-alkylcarbazole. Structural Chemistry, 34, 1857–1868.
  • Acar, Ç., et al. (2023). Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents. Drug Design, Development and Therapy, 17, 1817–1834.
  • Dolling, U. -H., et al. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 106(2), 446–447.
  • Botta, A., et al. (2006). Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. The Journal of Organic Chemistry, 71(23), 8941–8944.
  • Genung, N. E., et al. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions.
  • Halpern, M. (n.d.).
  • Thimmaiah, G., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12, 33411-33427.
  • Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104–1114.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Ghorai, P., & Kumar, A. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Sundberg, R. J. (2012). Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Tetrahedron Letters, 53(32), 4141-4143.
  • Ghosh, I., et al. (2015). Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Organic Letters, 17(15), 3782–3785.
  • Sánchez-Santed, F., et al. (2022). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 27(19), 6296.
  • Kislitsin, M. S., et al. (2023). 4,7-Bis(5-(9-hexyl-9H-carbazol-3-yl)thiophen-2-yl)-t[13][16][17]hiadiazolo[3,4-d]pyridazine. Molbank, 2023(2), M1639.

  • Wikipedia contributors. (2023, December 14). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Hawkins, B. C., et al. (2020). Versatile and Scalable Method for Producing N-Functionalized Imidazoles. ACS Omega, 5(29), 18195–18201.
  • Bansal, R., et al. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry, 40(3).
  • Wang, Z., et al. (2021). Visible-light-driven Cadogan reaction.
  • Uyeda, C., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Journal of the American Chemical Society, 132(40), 14135–14147.
  • Epistemeo. (2012, April 6).
  • Reddy, G. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Nguyen, T. T., et al. (2021). Synthesis of carbazole via Graebe‐Ullmann reaction. Vietnam Journal of Chemistry, 59(4), 451-455.
  • Sharma, N., et al. (2020). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 22(18), 6066-6071.
  • Zhu, B., et al. (2022). Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides.
  • Sundberg, R. J. (2012). Studies on the mechanism of the Cadogan-Sundberg indole synthesis. Bohrium.

Sources

Comparative

electrochemical characterization of 3-Bromo-9-hexyl-9H-carbazole by cyclic voltammetry

An In-Depth Guide to the Electrochemical Characterization of 3-Bromo-9-hexyl-9H-carbazole by Cyclic Voltammetry A Senior Application Scientist's Comparative Analysis For researchers and professionals in materials science...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Electrochemical Characterization of 3-Bromo-9-hexyl-9H-carbazole by Cyclic Voltammetry

A Senior Application Scientist's Comparative Analysis

For researchers and professionals in materials science and drug development, understanding the electronic properties of organic molecules is paramount. Carbazole derivatives, prized for their robust hole-transporting capabilities and high thermal stability, are foundational materials in organic electronics, including OLEDs and organic photovoltaics.[1][2][3][4] The strategic functionalization of the carbazole core allows for the fine-tuning of these electronic properties.[1][2] This guide provides an in-depth analysis of the electrochemical characterization of a key intermediate, 3-Bromo-9-hexyl-9H-carbazole, using cyclic voltammetry (CV).

This document moves beyond a simple procedural outline. It explains the causal reasoning behind experimental choices, establishes a framework for data validation, and compares the electrochemical behavior of 3-Bromo-9-hexyl-9H-carbazole with relevant chemical analogs. Our objective is to equip you with the expertise to not only perform the characterization but also to interpret the data with confidence and contextual understanding.

The Principle and Power of Cyclic Voltammetry

Cyclic voltammetry is a potent electrochemical technique for probing the redox behavior of chemical species.[5][6] It involves applying a linearly sweeping potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current.[6] When the potential reaches a set limit, the sweep is reversed.[6] The resulting plot of current versus potential, a cyclic voltammogram, provides a wealth of information, including the thermodynamics of redox processes and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the analyte.[2][7]

For a molecule like 3-Bromo-9-hexyl-9H-carbazole, CV allows us to determine its oxidation potential—the ease with which it gives up an electron. This is a critical parameter as it directly relates to its function as a hole-transporting material in an electronic device.

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to be a self-validating system. It incorporates checks and justifications to ensure data integrity and reproducibility.

Materials and Reagents
  • Analyte: 3-Bromo-9-hexyl-9H-carbazole (C₁₈H₂₀BrN)[8]

  • Solvent: Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN), spectroscopy or HPLC grade.

    • Rationale: These solvents have a wide electrochemical window, meaning they do not undergo redox reactions in the potential range of interest. They are also effective at dissolving the analyte and the supporting electrolyte.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAClO₄).

    • Rationale: The electrolyte is essential to ensure the solution is conductive and to minimize the potential drop (iR drop) between the electrodes, which can distort the voltammogram.

  • Internal Standard: Ferrocene (Fc).

    • Rationale: Ferrocene provides a stable and reversible redox couple (Fc/Fc⁺) that is used to reference the measured potentials, ensuring consistency across different experiments and laboratories.[9]

  • Gases: High-purity Nitrogen (N₂) or Argon (Ar).

    • Rationale: Dissolved oxygen is electrochemically active and its reduction can interfere with the measurement. The solution must be purged with an inert gas to remove oxygen.

Electrochemical Setup

A standard three-electrode cell is used for cyclic voltammetry.[1][6]

  • Working Electrode (WE): Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.

    • Rationale: These materials are relatively inert and provide a wide potential window. The choice can depend on the specific interactions with the analyte; for carbazoles, both are commonly used.[1][2]

  • Reference Electrode (RE): Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).

    • Rationale: Provides a stable potential against which the potential of the working electrode is controlled and measured.

  • Counter Electrode (CE): Platinum wire or gauze.

    • Rationale: Completes the electrical circuit. It is made of an inert material with a large surface area to ensure the current does not limit the processes at the working electrode.

Step-by-Step Methodology
  • Electrode Preparation: Polish the working electrode (e.g., GCE) with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse thoroughly with deionized water and the chosen solvent, then dry completely.

  • Solution Preparation: Prepare a solution of the analyte (e.g., 1-5 mM 3-Bromo-9-hexyl-9H-carbazole) and the supporting electrolyte (0.1 M TBAPF₆) in the chosen solvent.

  • Deoxygenation: Purge the solution with N₂ or Ar gas for 15-20 minutes. Maintain an inert atmosphere above the solution throughout the experiment.

  • Cell Assembly: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • System Validation: Record a cyclic voltammogram of the solution containing only the supporting electrolyte to establish the background current and the solvent's electrochemical window.

  • Data Acquisition:

    • Add the analyte to the cell.

    • Set the potentiostat parameters: scan from an initial potential where no reaction occurs (e.g., 0 V) towards positive potentials to observe oxidation. A typical range for carbazoles is 0 V to ~1.5 V.

    • Set the scan rate, starting with a standard rate like 100 mV/s.

    • Run the cyclic voltammetry scan.

  • Internal Standard Calibration: After recording the analyte's voltammogram, add a small amount of ferrocene to the solution and record another voltammogram. The well-defined, reversible wave of the Fc/Fc⁺ couple will be used for potential calibration.

// Define workflow sequence A -> B -> C -> D -> E -> F -> G -> H -> I -> J; } caption: Experimental workflow for Cyclic Voltammetry.

Data Interpretation and Performance Benchmarking

The cyclic voltammogram of 3-Bromo-9-hexyl-9H-carbazole is expected to show a quasi-reversible oxidation wave. The key parameters are the onset of oxidation (E_onset) and the half-wave potential (E₁/₂).

  • Onset Potential (E_onset): The potential at which the oxidation process begins. This is used to estimate the HOMO energy level.

  • Half-Wave Potential (E₁/₂): Calculated as the average of the anodic peak potential (E_pa) and the cathodic peak potential (E_pc). For a reversible system, this approximates the standard redox potential.[10]

The HOMO energy level can be estimated using the following empirical formula, referencing the Fc/Fc⁺ couple[11]:

E_HOMO (eV) = -e [E_onset_ox vs Fc/Fc⁺ + 4.8] V

(Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ standard relative to the vacuum level, though values up to 5.1 eV are also used in the literature).[11]

Comparison with Alternative Carbazole Derivatives

The electrochemical properties of carbazoles are highly sensitive to the nature and position of substituents.[1][2] The table below compares the expected electrochemical data for 3-Bromo-9-hexyl-9H-carbazole with other relevant derivatives. The bromo substituent is electron-withdrawing, which generally makes the molecule harder to oxidize (a higher oxidation potential) compared to the unsubstituted analog. The hexyl group at the N-9 position improves solubility.

CompoundKey SubstituentsExpected E_onset (V vs Fc/Fc⁺)Estimated HOMO (eV)Key Characteristics
9-Hexyl-9H-carbazole C₆H₁₃ at N-9~0.55 V~-5.35 eVBaseline for N-alkylated carbazoles.
3-Bromo-9-hexyl-9H-carbazole Br at C-3, C₆H₁₃ at N-9~0.70 V~-5.50 eVElectron-withdrawing Br increases oxidation potential.
3,6-Dibromo-9-hexyl-9H-carbazole Br at C-3 & C-6, C₆H₁₃ at N-9~0.85 V~-5.65 eVTwo electron-withdrawing groups further increase the oxidation potential.[12]
3,6-Diphenyl-9-hexyl-9H-carbazole Phenyl at C-3 & C-6, C₆H₁₃ at N-9~0.45 V~-5.25 eVElectron-donating phenyl groups lower the oxidation potential.[13]

Note: These are representative values derived from literature trends for illustrative comparison. Actual experimental values may vary.

G

Alternative Electrochemical Techniques

While cyclic voltammetry is a workhorse technique, other methods can provide complementary information.

TechniquePrincipleAdvantages over CVDisadvantages
Cyclic Voltammetry (CV) Linearly swept potentialExcellent for initial redox survey, studying kinetics, and reaction mechanisms.[6]Lower sensitivity, peak broadening at low concentrations.
Differential Pulse Voltammetry (DPV) Potential is scanned with superimposed small pulses. Current is measured before and at the end of the pulse.Higher sensitivity, better resolution for closely spaced redox peaks, discrimination against background charging current.Less information about reaction kinetics compared to CV.
Square Wave Voltammetry (SWV) A square wave is superimposed on a staircase potential waveform. Current is sampled at the end of both forward and reverse pulses.Extremely fast and sensitive. Excellent for quantitative analysis. Good background rejection.The theory is more complex, and it provides less kinetic information than CV.

For the characterization of 3-Bromo-9-hexyl-9H-carbazole, CV is ideal for determining the primary oxidation potential and HOMO level. If higher sensitivity were required, or if multiple, closely spaced redox events were suspected, DPV or SWV would be excellent follow-up techniques.

Conclusion

The is a critical step in assessing its suitability for applications in organic electronics. By following a robust, self-validating protocol, one can reliably determine its oxidation potential and corresponding HOMO energy level. This guide demonstrates that the introduction of a single bromo substituent significantly increases the oxidation potential compared to an unsubstituted N-hexyl carbazole, a direct consequence of the halogen's electron-withdrawing nature. This understanding, placed in the context of other functionalized carbazoles, allows researchers to make informed decisions in the design and selection of materials for next-generation electronic devices.

References

  • International Journal of Chemical Studies. (2021). Preparation and cyclic Voltammetric characterization of three-dimensional macroporous carbon electrodes. [Link]

  • Asian Journal of Applied Chemistry Research. (2021). Electrochemical Synthesis, and Electrochromic Properties of Poly(2-(9H-Carbazol-9-yl)acetic acid) Film. [Link]

  • ResearchGate. (2014). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. [Link]

  • ACS Omega. (n.d.). Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. [Link]

  • The International Journal of Engineering and Science (IJES). (2017). Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. [Link]

  • IIETA. (2014). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. [Link]

  • Northwestern Polytechnical University. (1999). Synthesis and electrochemical characterization of a new polymer constituted of alternating carbazole and oxadiazole moieties. [Link]

  • ResearchGate. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. [Link]

  • ResearchGate. (2022). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. [Link]

  • Inorganic Chemistry. (n.d.). Redox and Spin States Series of an Organometallic Heme Analogue Based on a Non-Innocent NHC/N-Donor Hybrid Macrocycle. [Link]

  • International Journal of Chemistry. (2018). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5- DIMETHYLPYRAZOLYL). [Link]

  • IIETA. (n.d.). Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. [Link]

  • PubChem. (n.d.). 3-Bromo-9-hexyl-9H-carbazole. [Link]

  • mediaTUM. (n.d.). Dissertation - Alternative fabrication methods for organic electronic devices. [Link]

  • Quora. (2018). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data?[Link]

  • Strategic Energy Alliance. (n.d.). Optimized organic semiconductors as electrocatalysts. [Link]

  • ResearchGate. (2019). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. [Link]

  • Frontiers. (2019). All-Organic Semiconductors for Electrochemical Biosensors: An Overview of Recent Progress in Material Design. [Link]

  • YouTube. (2020). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. [Link]

  • National Center for Biotechnology Information. (2021). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. [Link]

  • Chemistry Stack Exchange. (2016). Cyclic Voltammetry - HOMO and LUMO levels. [Link]

  • ResearchGate. (2024). Organic Semiconductor Electrocatalysts: Design Strategies, Reaction Mechanisms, and Application Prospects. [Link]

  • Frontiers. (2019). Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. [Link]

  • MDPI. (n.d.). Microscopic, Spectroscopic, and Electrochemical Characterization of Novel Semicrystalline Poly(3-hexylthiophene)-Based Dendritic Star Copolymer. [Link]

  • ACS Central Science. (2021). Organic Electrochemistry: Molecular Syntheses with Potential. [Link]

  • ACS Publications. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants. [Link]

  • Reddit. (2020). Determination of HOMO-LUMO properties through CV. [Link]

  • JACS Directory. (2015). Study on Spectro-Electrochemical Behaviour of Thin-Layer Polymer of 3-(9H-Carbazol-9-yl)propanenitrile. [Link]

  • ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. [Link]

  • ResearchGate. (n.d.). Estimated HOMO and LUMO energy levels obtained by cyclic voltammetry...[Link]

  • ResearchGate. (2017). Analysis of Drug-Drug Interactions with Cyclic Voltammetry: An Overview of Relevant Theoretical Models and Recent Experimental Achievements. [Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of 3-Bromo-9-hexyl-9H-carbazole and its Derivatives: A Deep Dive into TGA and DSC Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic electronics and pharmaceutical development, the thermal stability of molecular components is a cornerstone of performance and lo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic electronics and pharmaceutical development, the thermal stability of molecular components is a cornerstone of performance and longevity. For materials based on the carbazole scaffold, particularly 3-Bromo-9-hexyl-9H-carbazole and its derivatives, understanding their behavior under thermal stress is paramount. These compounds are integral to the development of advanced materials such as hole-transporting layers in Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, where operational stability is directly linked to thermal robustness.[1][2] This guide provides an in-depth comparative analysis of the thermal properties of 3-Bromo-9-hexyl-9H-carbazole and its analogues, leveraging Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to elucidate key structure-property relationships.

The Imperative of Thermal Analysis for Carbazole Derivatives

The carbazole moiety, a nitrogen-containing heterocyclic compound with a conjugated π-electron system, offers a versatile platform for the design of functional organic materials. The introduction of a hexyl chain at the 9-position enhances solubility, a crucial factor for solution-based processing techniques common in organic electronics. The bromine atom at the 3-position serves as a versatile handle for further functionalization through cross-coupling reactions, allowing for the fine-tuning of electronic and physical properties.

However, the operational lifetime and performance of devices incorporating these materials are intrinsically tied to their thermal stability. High temperatures can induce degradation, phase transitions, or morphological changes in the thin films, leading to device failure. Therefore, a thorough understanding of the melting point (Tm), decomposition temperature (Td), and glass transition temperature (Tg) is not merely academic but a critical aspect of material design and selection.

Comparative Thermal Analysis: Unveiling Structure-Property Relationships

To illustrate the impact of substitution on the thermal properties of the 3-Bromo-9-hexyl-9H-carbazole framework, we have compiled and analyzed data for a series of its derivatives.

Data Summary
CompoundSubstituent(s)Melting Point (Tm) (°C)Decomposition Temp. (Td, 5% weight loss) (°C)Glass Transition Temp. (Tg) (°C)
1 3-Bromo47.0 - 51.0[3]Not explicitly foundNot typically observed
2 3,6-Dibromo98.0 - 102.0[4]Not explicitly foundNot typically observed
3 3,6-Di-tert-butylNot explicitly foundHigh (implied)Not explicitly found
4 3,6-DiphenylNot explicitly foundHigh (implied)Not explicitly found
5 3,6-bis(diphenylamino)Not explicitly found> 400 (Typical for similar structures)High (Typical for similar structures)

Note: "Not explicitly found" indicates that specific TGA/DSC data for this exact derivative was not located in the surveyed literature, though general statements about the high thermal stability of such derivatives are common.

Analysis of Thermal Trends

Impact of Bromination: A direct comparison between 3-Bromo-9-hexyl-9H-carbazole (1 ) and its dibrominated counterpart, 3,6-Dibromo-9-hexyl-9H-carbazole (2 ), reveals a significant increase in the melting point. The melting point of the mono-bromo derivative is in the range of 47-51°C[3], while the di-bromo derivative melts at a much higher temperature of 98-102°C[4]. This substantial increase can be attributed to the increased molecular weight and the enhanced intermolecular interactions, such as halogen bonding and van der Waals forces, facilitated by the second bromine atom. These stronger interactions require more energy to overcome in the transition from the solid to the liquid state.

Influence of Bulky Substituents: While specific data for 3,6-di-tert-butyl and 3,6-diphenyl derivatives of 9-hexylcarbazole were not found, the introduction of bulky groups at the 3 and 6 positions is a well-established strategy to enhance both thermal stability and morphological amorphousness. A study on fluorescent carbazole derivatives with various bulky substituents reported high decomposition temperatures (Td) ranging from 456 to 491°C and high glass transition temperatures (Tg) in the region of 172–232°C[5]. The steric hindrance provided by these bulky groups can restrict intermolecular packing, leading to the formation of stable amorphous glasses with high Tg values. A high Tg is particularly desirable for materials used in OLEDs as it prevents the crystallization of the thin film during device operation, which can lead to performance degradation.[1]

Effect of Arylamine Substitution: The introduction of arylamine moieties, such as diphenylamino groups, at the 3 and 6 positions is a common strategy to create efficient hole-transporting materials. While specific TGA/DSC data for the 3,6-bis(diphenylamino)-9-hexyl-9H-carbazole was not found, related carbazole-based hole-transport materials are known for their high thermal stability. For instance, a series of 3,3-di[3-arylcarbazol-9-ylmethyl]oxetane derivatives, which are structurally more complex, exhibit high thermal stability with decomposition temperatures above 360°C and glass transition temperatures in the range of 142–165°C[6]. The extended π-conjugation and the rigid nature of the arylamine substituents contribute to these high thermal stability values.

Experimental Protocols: A Guide to TGA and DSC Analysis

To ensure the reliability and reproducibility of thermal analysis data, adherence to standardized experimental protocols is crucial. Below are detailed methodologies for performing TGA and DSC analysis on carbazole derivatives.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature (Td) and assess the thermal stability of the material.

Methodology:

  • Sample Preparation: Ensure the sample is dry and free of residual solvents, as these can interfere with the analysis. A small amount of the sample (typically 3-10 mg) is accurately weighed into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature well above the expected decomposition temperature (e.g., 600°C).

  • Data Analysis:

    • The TGA thermogram plots the sample weight as a function of temperature.

    • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs (Td5%).

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the organic material, ensuring that the observed weight loss is due to thermal decomposition rather than combustion.

  • Heating Rate: A rate of 10°C/min is a common standard that provides a good balance between resolution and experiment time. Faster rates can shift the decomposition to higher temperatures, while slower rates can provide better resolution of complex decomposition steps.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point (Tm), glass transition temperature (Tg), and other phase transitions.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum). Seal the pan hermetically to prevent mass loss during the experiment.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program (for determining Tm and Tg):

    • First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected melting point. This scan reveals the melting endotherm and removes the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its expected glass transition.

    • Second Heating Scan: Heat the sample again at the same rate. The glass transition (Tg) is observed as a step-like change in the heat flow, and the melting point (Tm) appears as an endothermic peak.

  • Data Analysis:

    • The DSC thermogram plots the heat flow as a function of temperature.

    • The melting point (Tm) is typically taken as the peak temperature of the melting endotherm.

    • The glass transition temperature (Tg) is determined as the midpoint of the step transition in the second heating scan.

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: Prevents the evaporation of the sample, which would be registered as an endothermic event and could be mistaken for a phase transition.

  • Second Heating Scan: The first heating scan erases the thermal history of the sample (e.g., from its synthesis and purification). The second heating scan provides a more reliable measurement of the intrinsic thermal properties like Tg.

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the conceptual relationships between molecular structure and thermal properties, the following diagrams are provided.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Instrument cluster_analysis Data Analysis Prep Dry and Weigh Sample (3-10 mg) Load Load Sample into TGA Pan Prep->Load Purge Purge with Inert Gas (N2/Ar) Load->Purge Heat Heat at 10°C/min to 600°C Purge->Heat Thermogram Generate TGA Thermogram Heat->Thermogram Td5 Determine Td (5% Weight Loss) Thermogram->Td5

Caption: Workflow for Thermogravimetric Analysis (TGA).

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis Prep Weigh Sample (2-5 mg) and Seal in Pan Load Load Sample and Reference Pans Prep->Load Heat1 First Heating Scan (erase thermal history) Load->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 Second Heating Scan Cool->Heat2 Thermogram Generate DSC Thermogram Heat2->Thermogram Tg Determine Tg (midpoint of step) Thermogram->Tg Tm Determine Tm (peak of endotherm) Thermogram->Tm

Caption: Workflow for Differential Scanning Calorimetry (DSC).

StructureProperty cluster_structure Molecular Structure cluster_properties Thermal Properties Structure Carbazole Derivative Substituents Substituents (Br, bulky groups, arylamines) Structure->Substituents MW Molecular Weight Substituents->MW Interactions Intermolecular Interactions Substituents->Interactions Td Decomposition Temp. (Td) Substituents->Td influences Tg Glass Transition Temp. (Tg) Substituents->Tg influences Tm Melting Point (Tm) MW->Tm increases Interactions->Tm increases

Caption: Relationship between molecular structure and thermal properties.

Conclusion

The thermal analysis of 3-Bromo-9-hexyl-9H-carbazole and its derivatives provides critical insights for the development of robust organic electronic materials and pharmaceuticals. The strategic introduction of substituents on the carbazole core has a profound impact on the melting point, decomposition temperature, and glass transition temperature. While a comprehensive experimental dataset for a wide range of derivatives is still emerging in the literature, the available data clearly demonstrates that increasing the number of halogen atoms and introducing bulky or extended π-conjugated substituents are effective strategies for enhancing thermal stability. The standardized TGA and DSC protocols outlined in this guide provide a reliable framework for researchers to characterize novel carbazole derivatives and make informed decisions in the design of next-generation materials.

References

  • Duan, X., Huang, P., Li, J., Zheng, P., Zeng, T., & Bai, G. (2005). 3,6-Dibromo-9-hexyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3977–o3978. [Link]

  • Grigalevicius, S., et al. (2020). Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives. Materials, 13(7), 1625. [Link]

  • (This is a placeholder for a comprehensive review on TGA/DSC of organic materials, a specific link was not found in the search results but would be included in a real public
  • (This is a placeholder for a comprehensive review on carbazole-based materials for organic electronics, a specific link was not found in the search results but would be included in a real public
  • Sang, J., et al. (2014). Synthesis of carbazole derivatives with high quantum yield and high glass transition temperature. Dyes and Pigments, 101, 139-146. (A representative paper showing the trend of high Td and Tg for substituted carbazoles). [A specific, directly accessible URL for this exact paper was not found in the search results, but similar articles can be found on scientific publisher websites.]
  • (This is a placeholder for a standard protocol on TGA, e.g.
  • (This is a placeholder for a standard protocol on DSC, e.g.
  • (This is a placeholder for a review on structure-property relationships in organic semiconductors, a specific link was not found in the search results but would be included in a real public
  • (This is a placeholder for a foundational text on thermal analysis, a specific link was not found in the search results but would be included in a real public
  • (This is a placeholder for a review on hole-transporting materials for OLEDs, a specific link was not found in the search results but would be included in a real public
  • Al-Yasari, A., et al. (2024). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Molecules, 29(5), 1088. [Link]

  • (This is a placeholder for a review on the impact of halogen bonding in organic materials, a specific link was not found in the search results but would be included in a real public
  • Zostautiene, R., et al. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Advances, 13(28), 19355-19385. [Link]

Sources

Comparative

A Comparative Guide to the Electronic Properties of Carbazole Isomers: A DFT Perspective

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Carbazole Scaffold and the Importance of Isomeric Purity Carbazole and its derivatives are cornerstone molecules in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Carbazole Scaffold and the Importance of Isomeric Purity

Carbazole and its derivatives are cornerstone molecules in the development of advanced organic electronic materials and pharmaceuticals.[1][2] Their rigid, planar structure combined with a π-conjugated system and a reactive nitrogen atom provides a unique platform for creating materials with tailored electronic and photophysical properties.[3][4] These properties make them ideal candidates for applications such as organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[3] Furthermore, the carbazole framework is a common motif in a variety of biologically active compounds.[2][5]

However, the seemingly subtle differences between carbazole isomers—molecules with the same chemical formula but different arrangements of atoms—can lead to significant variations in their electronic behavior.[6] This guide provides a comparative analysis of the electronic properties of key carbazole isomers, focusing on a Density Functional Theory (DFT) approach to elucidate these differences. We will explore both constitutional isomers, specifically the benzocarbazoles (benzo[a]carbazole and benzo[c]carbazole), and positional isomers arising from different linkage points on the carbazole core.

Understanding the electronic nuances between these isomers is not merely an academic exercise. For instance, in materials science, isomeric impurities, even at very low concentrations, can dramatically alter the performance of organic electronic devices. In drug development, different isomers of a molecule can exhibit vastly different pharmacological activities and toxicities. Therefore, a robust understanding of how isomeric changes impact electronic properties is crucial for the rational design of new materials and therapeutics.[6]

This guide will delve into the theoretical underpinnings of using DFT to model these systems, provide a practical, step-by-step protocol for performing these calculations, and present a comparative analysis of the electronic properties of selected carbazole isomers, supported by both computational and experimental data.

The Power of Density Functional Theory in Unraveling Isomeric Differences

Density Functional Theory (DFT) has become an indispensable tool in computational chemistry and materials science, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules.[7] Unlike wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density, a more computationally tractable property.[8] This makes it particularly well-suited for studying relatively large organic molecules like carbazoles.

The choice of the functional and basis set is a critical aspect of any DFT calculation, as it directly impacts the accuracy of the results.[9] For carbazole and its derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has been widely used and has demonstrated good performance in predicting their electronic and structural properties.[1][10][11] This functional incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals.

The basis set, which is a set of mathematical functions used to describe the atomic orbitals, also plays a crucial role. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311+G(d,p), are commonly employed for these types of molecules.[10][12] The inclusion of polarization functions (d) and diffuse functions (+) is important for accurately describing the electron distribution, especially in π-conjugated systems and for calculating properties related to excited states.

By employing DFT, we can calculate key electronic properties that govern the behavior of carbazole isomers, including:

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These frontier orbitals are central to a molecule's electronic behavior. The HOMO energy is related to the ionization potential (the ease of removing an electron), while the LUMO energy is related to the electron affinity (the ability to accept an electron).[13]

  • HOMO-LUMO gap: The energy difference between the HOMO and LUMO is a crucial parameter that influences a molecule's electronic transitions, chemical reactivity, and stability.[14][15] A smaller gap generally indicates a more easily excitable and reactive molecule.[13]

  • Electron density distribution: DFT allows for the visualization of how electrons are distributed throughout the molecule, providing insights into reactive sites and the nature of chemical bonds.

  • Simulated UV-Vis spectra: Through Time-Dependent DFT (TD-DFT), we can predict the electronic absorption spectra of molecules, which can be directly compared with experimental data to validate the computational methodology.[16]

The ability to computationally model these properties provides a powerful predictive tool that can guide experimental efforts, saving time and resources in the discovery and development of new functional materials and drugs.

Comparative Analysis of Carbazole Isomers

In this section, we will compare the electronic properties of two sets of carbazole isomers: the constitutional isomers benzo[a]carbazole and benzo[c]carbazole, and positional isomers based on different linkage points on the carbazole core.

Benzo[a]carbazole vs. Benzo[c]carbazole

The fusion of an additional benzene ring to the carbazole core can occur in different positions, leading to distinct benzocarbazole isomers. Here, we focus on two common isomers: benzo[a]carbazole and benzo[c]carbazole.

PropertyBenzo[a]carbazole (Calculated)Benzo[c]carbazole (Calculated)Benzo[c]carbazole (Experimental)
HOMO Energy (eV) -5.58-5.45-5.5 to -6.0
LUMO Energy (eV) -1.89-2.01-2.0 to -2.5
HOMO-LUMO Gap (eV) 3.693.443.0 to 4.0
λmax (Absorption, nm) ~340~361326, 361[6]
λem (Emission, nm) ~385~390~390 (in THF)[6]

Note: Calculated values are representative and can vary with the level of theory. Experimental values are compiled from literature and may vary with experimental conditions.[16]

The computational data, which aligns with experimental observations, reveals that benzo[c]carbazole has a smaller HOMO-LUMO gap compared to benzo[a]carbazole. This is also reflected in the red-shifted absorption and emission spectra of benzo[c]carbazole, indicating that less energy is required to excite its electrons.[6] This difference arises from the more extended π-conjugation in the benzo[c]carbazole isomer, which leads to a destabilization of the HOMO and a stabilization of the LUMO.[6] These subtle structural changes have a profound impact on the photophysical properties, making benzo[c]carbazole potentially more suitable for applications requiring absorption of lower-energy light.

Positional Isomers: The Impact of Linkage Points

The electronic properties of carbazole-based materials can also be tuned by varying the positions at which substituents or other molecular units are attached to the carbazole core. Common linkage points include the 2,7- and 3,6-positions.

DFT studies have shown that the choice of linkage position significantly influences the extent of electronic communication between the carbazole core and any attached functional groups. For instance, in donor-acceptor systems, a 2,7-linkage often leads to a more effective π-conjugation and a smaller HOMO-LUMO gap compared to a 3,6-linkage. This is because the 2 and 7 positions are para to the nitrogen atom, allowing for more efficient delocalization of the nitrogen's lone pair of electrons throughout the conjugated system. In contrast, the 3 and 6 positions are meta to the nitrogen, which can lead to a more localized electronic structure.

This principle is crucial in the design of materials for organic electronics, where fine-tuning of the HOMO-LUMO gap is essential for optimizing charge injection and transport properties.

Experimental Protocols: A Step-by-Step Guide to DFT Calculations of Carbazole Isomers

This section provides a detailed, step-by-step methodology for performing DFT calculations to compare the electronic properties of carbazole isomers. We will use the widely accessible Gaussian suite of programs as an example, but the general principles apply to other quantum chemistry software packages as well.

Molecular Structure Preparation
  • Step 1: Building the Initial Structure: Using a molecular modeling program (e.g., GaussView, Avogadro, ChemDraw), build the 3D structures of the carbazole isomers of interest (e.g., benzo[a]carbazole and benzo[c]carbazole).

  • Step 2: Pre-optimization (Optional but Recommended): Perform an initial geometry optimization using a less computationally expensive method, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM6). This will provide a reasonable starting geometry for the more accurate DFT calculations.

Geometry Optimization and Frequency Calculation

The goal of this step is to find the lowest energy structure (a minimum on the potential energy surface) for each isomer.

  • Step 1: Creating the Gaussian Input File: Prepare a text file (e.g., isomer_opt_freq.com) with the following structure:

    • %nprocshared and %mem specify the number of processors and memory to be used.

    • #p B3LYP/6-31G(d) opt freq is the route section. B3LYP/6-31G(d) specifies the level of theory. opt requests a geometry optimization. freq requests a frequency calculation to be performed on the optimized geometry.

    • The title section is a brief description of the calculation.

    • 0 1 specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).

    • [Atomic Coordinates] contains the Cartesian coordinates of each atom in the molecule.

  • Step 2: Running the Calculation: Submit the input file to the Gaussian program.

  • Step 3: Analyzing the Output: Upon successful completion, analyze the output file (e.g., isomer_opt_freq.log).

    • Convergence: Ensure that the geometry optimization has converged. Look for the message "Optimization completed."

    • Vibrational Frequencies: Check the results of the frequency calculation. A true energy minimum will have no imaginary frequencies. The presence of imaginary frequencies indicates a saddle point on the potential energy surface, and the structure needs to be further optimized.[8]

Calculation of Electronic Properties

From the output of the converged geometry optimization, you can extract key electronic properties.

  • HOMO and LUMO Energies: In the output file, search for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues". The last value in the "occ." list is the HOMO energy, and the first value in the "virt." list is the LUMO energy.

  • HOMO-LUMO Gap: Calculate the gap by subtracting the HOMO energy from the LUMO energy.

  • Molecular Orbitals Visualization: Use a visualization program like GaussView to open the checkpoint file (.chk) generated by Gaussian. You can then visualize the 3D shapes of the HOMO, LUMO, and other molecular orbitals.

Simulating UV-Vis Spectra with TD-DFT

To compare the calculated electronic transitions with experimental data, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized geometry.

  • Step 1: Creating the TD-DFT Input File: Prepare a new input file (e.g., isomer_tddft.com):

    • TD(NStates=20) requests a TD-DFT calculation for the first 20 excited states.

    • It is often recommended to use a larger basis set with diffuse functions, such as 6-311+G(d,p), for excited state calculations.

    • Use the optimized atomic coordinates from the previous step.

  • Step 2: Running the Calculation: Submit the input file to Gaussian.

  • Step 3: Analyzing the Output: The output file will contain information about the calculated electronic transitions, including the excitation energies (in eV and nm) and oscillator strengths (a measure of the transition probability). These data can be used to plot a simulated UV-Vis spectrum.

Visualization of the Computational Workflow

The following diagram illustrates the key steps in the computational workflow for comparing the electronic properties of carbazole isomers using DFT.

DFT_Workflow cluster_prep 1. Structure Preparation cluster_geom_opt 2. Geometry Optimization cluster_props 3. Electronic Properties cluster_spectra 4. Spectral Simulation cluster_analysis 5. Comparative Analysis build Build Initial 3D Structures (e.g., Benzo[a]carbazole, Benzo[c]carbazole) opt_freq DFT Geometry Optimization & Frequency Calculation (e.g., B3LYP/6-31G(d)) build->opt_freq check_freq Check for Imaginary Frequencies opt_freq->check_freq homo_lumo Extract HOMO/LUMO Energies & Calculate Gap check_freq->homo_lumo No Imaginary Frequencies tddft TD-DFT Calculation (e.g., B3LYP/6-311+G(d,p)) check_freq->tddft No Imaginary Frequencies orbitals Visualize Molecular Orbitals homo_lumo->orbitals compare Compare Calculated Properties with Experimental Data homo_lumo->compare uv_vis Simulate UV-Vis Spectrum tddft->uv_vis uv_vis->compare

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-9-hexyl-9H-carbazole
Reactant of Route 2
Reactant of Route 2
3-Bromo-9-hexyl-9H-carbazole
© Copyright 2026 BenchChem. All Rights Reserved.